molecular formula C11H11F2NO3 B6334695 Methyl N-(6,8-difluorochroman-3-yl)carbamate CAS No. 1034001-35-8

Methyl N-(6,8-difluorochroman-3-yl)carbamate

Cat. No.: B6334695
CAS No.: 1034001-35-8
M. Wt: 243.21 g/mol
InChI Key: TZCLAZJPZGHFBN-UHFFFAOYSA-N
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Description

Methyl N-(6,8-difluorochroman-3-yl)carbamate is a chemical compound with the molecular formula C11H11F2NO3 and a molecular weight of 243.21 g/mol . It is characterized by the presence of a chroman ring substituted with two fluorine atoms at positions 6 and 8, and a carbamate group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(6,8-difluorochroman-3-yl)carbamate typically involves the reaction of 6,8-difluorochroman-3-amine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(6,8-difluorochroman-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-(6,8-difluorochroman-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl N-(6,8-difluorochroman-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(6-fluorochroman-3-yl)carbamate
  • Methyl N-(8-fluorochroman-3-yl)carbamate
  • Methyl N-(6,8-dichlorochroman-3-yl)carbamate

Uniqueness

Methyl N-(6,8-difluorochroman-3-yl)carbamate is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

methyl N-(6,8-difluoro-3,4-dihydro-2H-chromen-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-16-11(15)14-8-3-6-2-7(12)4-9(13)10(6)17-5-8/h2,4,8H,3,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCLAZJPZGHFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CC2=C(C(=CC(=C2)F)F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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